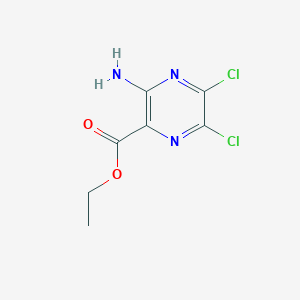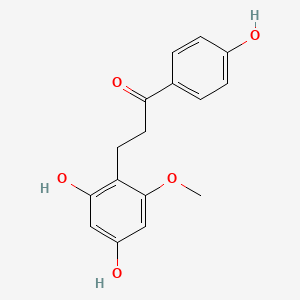
Loureirin D
Overview
Description
Loureirin D is a bioactive natural product belonging to the chalcone family, specifically a dihydrochalconeThis compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Scientific Research Applications
Loureirin D has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: this compound is studied for its effects on cell cycle regulation and apoptosis.
Medicine: The compound has shown potential in treating various cancers, including colorectal cancer and non-small-cell lung cancer
Mechanism of Action
Target of Action
Loureirin D, a dihydrochalcone compound, is known to have a wide range of biological activities . Analogs of Loureirin, such as Loureirin A and B, have been found to interact with various targets. For instance, Loureirin B has been shown to inhibit both Kv1.3 and STIM1/Orai1 channels . These channels play crucial roles in the activation and proliferation of effector memory T cells, which are involved in the pathogenesis of autoimmune diseases .
Mode of Action
For instance, Loureirin B has been shown to inhibit Ca2+ influx and IL-2 secretion in Jurkat T cells by inhibiting both Kv1.3 and STIM1/Orai1 channels . This inhibition leads to an immunosuppressive effect, making Loureirin B a promising leading compound for treating autoimmune diseases .
Biochemical Pathways
For example, Loureirin B has been shown to exert its anticancer activity by regulating cell cycle and Fas death receptor . Furthermore, it has been suggested that Loureirin B might suppress the PI3K/AKT signaling pathway to exert its effects .
Pharmacokinetics
It has been reported that simulated microgravity significantly alters the pharmacokinetics of loureirin b
Result of Action
For instance, Loureirin B has been shown to inhibit the proliferation of cervical cancer cells, induce apoptosis, and reduce invasion and migration via targeting the PI3K/AKT signaling pathway .
Action Environment
It has been reported that simulated microgravity significantly alters the pharmacokinetics of loureirin b . This suggests that environmental factors could potentially influence the action of this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Loureirin D interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate cell cycle-associated proteins and up-regulate Fas cell surface death receptor .
Cellular Effects
This compound has shown selective cytotoxicity against colorectal cancer (CRC) cells . It influences cell function by regulating cell cycle and Fas death receptor .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to the Fas/FADD death domain complex .
Temporal Effects in Laboratory Settings
It has shown promising results in in vitro studies, demonstrating selective anti-colorectal cancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Loureirin D can be synthesized through classical Claisen-Schmidt condensation reactions. This involves the reaction of appropriate aldehydes and ketones in the presence of a base, typically sodium hydroxide or potassium hydroxide, under reflux conditions. The resulting chalcone is then subjected to reduction reactions to yield the dihydrochalcone structure .
Industrial Production Methods: Industrial production of this compound involves the extraction of dragon’s blood resin followed by purification processes. The resin is typically dissolved in ethanol, and the solution is subjected to various chromatographic techniques to isolate this compound. High-performance liquid chromatography (HPLC) is commonly used for this purpose .
Chemical Reactions Analysis
Types of Reactions: Loureirin D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydrochalcones.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted chalcones .
Comparison with Similar Compounds
Loureirin D is part of a family of compounds known as dihydrochalcones, which also includes Loureirin A, Loureirin B, and Loureirin C. These compounds share similar structures but differ in their specific biological activities and potency:
Loureirin A: Known for its antimicrobial activity against Helicobacter pylori.
Loureirin B: Exhibits immunosuppressive effects by inhibiting specific ion channels.
Loureirin C: Demonstrates antioxidation mechanisms through radical scavenging.
This compound stands out due to its potent anticancer properties and its ability to regulate cell cycle and apoptosis pathways, making it a unique and valuable compound in scientific research and pharmaceutical development .
Properties
IUPAC Name |
3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-16-9-12(18)8-15(20)13(16)6-7-14(19)10-2-4-11(17)5-3-10/h2-5,8-9,17-18,20H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMBVNGTZRFEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168110 | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119425-91-1 | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


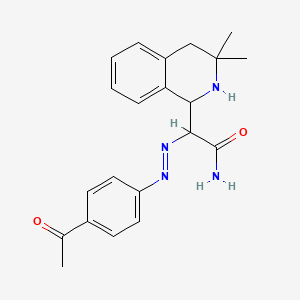



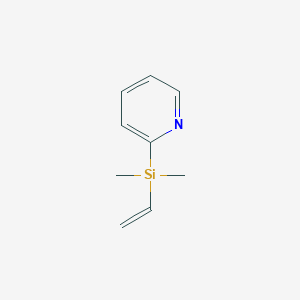
![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)
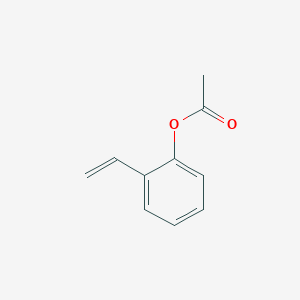

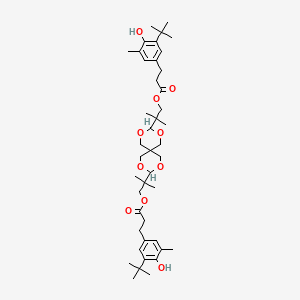

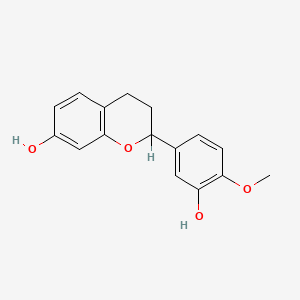
![Magnesium,[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-(SP-4-1)-](/img/structure/B1631540.png)
![5-Chloroimidazo[1,2-A]pyrazine](/img/structure/B1631542.png)
